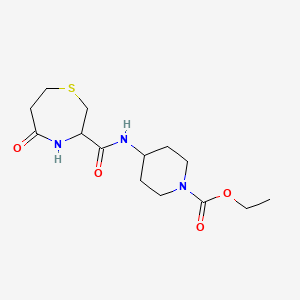
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EOTPC and is synthesized using a specific method that involves the reaction of piperidine with ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate.
Mecanismo De Acción
The mechanism of action of EOTPC is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in inflammation and pain signaling. EOTPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, EOTPC has been found to modulate the activity of various receptors such as TRPV1 and P2X7, which are involved in pain signaling.
Biochemical and Physiological Effects:
EOTPC has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to decrease pain sensitivity in response to various stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EOTPC in lab experiments is its relatively low toxicity and high specificity for COX-2 and LOX enzymes. Additionally, EOTPC has been shown to have good solubility in various solvents, making it easy to work with in lab settings. However, one limitation of using EOTPC is its relatively low potency compared to other anti-inflammatory compounds.
Direcciones Futuras
There are several future directions for research on EOTPC. One area of interest is the development of more potent derivatives of EOTPC that exhibit improved anti-inflammatory and analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of EOTPC and to identify other potential therapeutic applications for this compound. Finally, more research is needed to evaluate the safety and efficacy of EOTPC in human clinical trials.
In conclusion, Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate is a promising compound that has been extensively studied for its potential therapeutic applications. While further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans, EOTPC represents a promising candidate for the treatment of various inflammatory conditions and bacterial infections.
Métodos De Síntesis
The synthesis of EOTPC involves the reaction of piperidine with ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of EOTPC, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
EOTPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, EOTPC has been found to have antimicrobial properties, making it a potential treatment for bacterial infections.
Propiedades
IUPAC Name |
ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-2-21-14(20)17-6-3-10(4-7-17)15-13(19)11-9-22-8-5-12(18)16-11/h10-11H,2-9H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFPAUCHBUMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2402465.png)
![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)
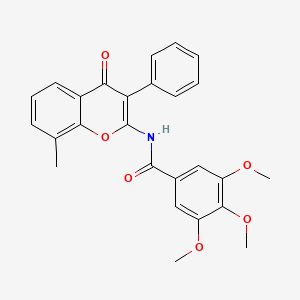
![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)

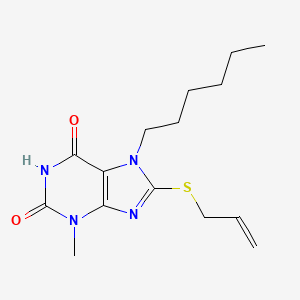
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2402474.png)
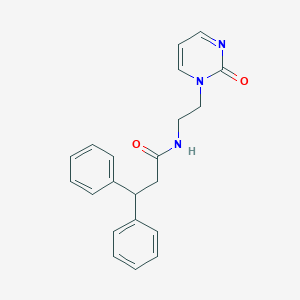
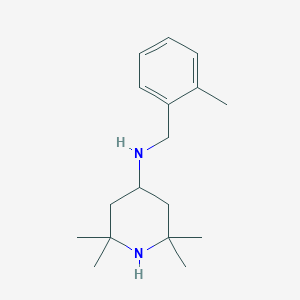
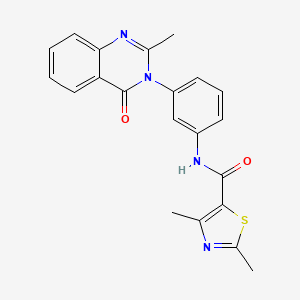
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)